Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate is an organic compound with a complex structure that includes a cyano group, an ester group, and a substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate typically involves the reaction of an aldehyde with cyanoacetic ester in the presence of a base such as piperidine. The reaction is carried out in ethanol under reflux conditions until the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as tumor growth inhibition .
Comparison with Similar Compounds
- Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
- Ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate
- Ethyl 2-amino-3-(4-pyridinyl)propanoate
Comparison: Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate is unique due to the presence of the 6-methylpyridin-2-yl group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs .
Properties
CAS No. |
51308-50-0 |
---|---|
Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)10(7-13)8-14-11-6-4-5-9(2)15-11/h4-6,8H,3H2,1-2H3,(H,14,15) |
InChI Key |
CXDUTOFALHBSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=CC(=N1)C)C#N |
Origin of Product |
United States |
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